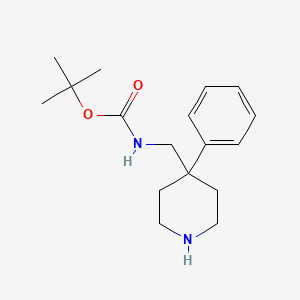

(4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-[(4-phenylpiperidin-4-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-16(2,3)21-15(20)19-13-17(9-11-18-12-10-17)14-7-5-4-6-8-14/h4-8,18H,9-13H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLBJFOUCSBWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678119 | |

| Record name | tert-Butyl [(4-phenylpiperidin-4-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071866-01-7 | |

| Record name | tert-Butyl [(4-phenylpiperidin-4-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Phenylpiperidin-4-ylmethyl)carbamic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Suzuki Coupling and Hydrogenation Approach

A patented method (EP2483243B1) describes a three-step synthesis involving:

- Step 1: Boronic acid formation from a tert-butyl carbamate-protected benzyl derivative.

- Step 2: Suzuki coupling of the boronic acid intermediate with a 4-halo-pyridine to form a substituted benzyl carbamate.

- Step 3: Selective catalytic hydrogenation of the pyridine ring to the piperidine derivative.

This approach is particularly useful for introducing fluorine substituents on the aromatic ring but is adaptable for phenyl substituents as well. The method highlights the use of palladium catalysts under hydrogen atmosphere for the final reduction step, ensuring high selectivity and yield.

Base-Mediated Intramolecular Decarboxylative Amination

A more general and effective method for synthesizing alkylamines, including piperidine derivatives, involves intramolecular decarboxylative amination of alkanoyloxycarbamates. Key findings from this approach include:

- Cesium carbonate (Cs2CO3) as the optimal base.

- Acetonitrile as the preferred solvent.

- Reaction temperature around 100 °C.

This method achieves yields up to 85% and is notable for its mild conditions and operational simplicity, making it a promising alternative for preparing carbamate-protected piperidine derivatives.

Functional Group Transformations and Protection Strategies

The tert-butyl carbamate group (BOC) is commonly introduced via reaction of piperidin-4-ylmethanol derivatives with di-tert-butyl dicarbonate (Boc2O) or related reagents under basic conditions. Deprotection is typically achieved using trifluoroacetic acid (TFA) in dichloromethane, allowing further coupling reactions with carboxylic acids or activated esters.

For example, coupling with benzimidazole derivatives or aromatic acids is facilitated by activating agents such as hydroxybenzotriazole (HOBt) and HBTU in the presence of bases like diisopropylethylamine (DIPEA).

Experimental Data Summary Table

Research Findings and Notes

- The choice of base and solvent significantly impacts yield and purity; potassium carbonate and cesium carbonate are preferred bases for substitution and decarboxylation reactions, respectively.

- Inert atmosphere (nitrogen) is crucial to prevent side reactions during nucleophilic substitution.

- Suzuki coupling followed by hydrogenation allows introduction of complex aromatic substituents with high regioselectivity.

- The tert-butyl carbamate protecting group is stable under many reaction conditions but can be cleanly removed with TFA for further functionalization.

- Reaction times vary from 1 hour (decarboxylative amination) to several hours (substitution and coupling), depending on the method.

Chemical Reactions Analysis

Types of Reactions

(4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols .

Scientific Research Applications

(4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituents on the Piperidine Ring

- Target Compound : 4-Phenyl group at the piperidine 4-position, methylene-linked Boc carbamate.

- Analog 1: tert-Butyl [1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate () Features a 4′-cyano-substituted bipyridinyl group instead of phenyl.

- Analog 2 : tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]carbamate ()

- Analog 3 : tert-Butyl [1-(4-methoxybenzyl)piperidin-4-yl]carbamate ()

Modifications to the Carbamate Group

Molecular Dynamics and Target Binding

- The target compound’s phenyl group may promote hydrophobic interactions in enzyme active sites, as seen in analogs like [3,4-Dihydroxy-2-(5-ethyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)cyclopentyl]-carbamic acid tert-butyl ester (). This analog demonstrated stable binding to Mpro (main protease) in molecular dynamics simulations, with RMSD values <2.0 Å over 100 ns, suggesting that bulky aromatic substituents enhance target engagement .

Solubility and Stability

- The Boc group generally improves stability toward acidic conditions but may reduce aqueous solubility. For example, tert-Butyl 4-(4-methylphenyl)-3-pyrrolidinylcarbamate () has a logP value ~3.2 (estimated), whereas the target compound’s logP is likely higher due to the phenyl group .

Tabulated Comparison of Key Compounds

Q & A

Q. What are the standard synthetic routes for (4-Phenyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester, and what parameters optimize yield and purity?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, esterification, and protection/deprotection strategies. Key parameters include:

- Solvent selection : Methanol or dichloromethane (DCM) are common for their polarity and compatibility with carbamate formation .

- Temperature control : Reactions often proceed at 0–25°C to minimize side products (e.g., hydrolysis of the tert-butyl group) .

- Reagents : Sodium tetrahydroborate (NaBH4) may be used for reduction steps, while tert-butoxycarbonyl (Boc) groups protect amines during functionalization .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

- NMR : Monitor the tert-butyl singlet at ~1.4 ppm (¹H NMR) and the carbonyl signal at ~155 ppm (¹³C NMR) to confirm Boc protection .

- MS (ESI) : Look for [M+H]⁺ or [M+Na]⁺ peaks to verify molecular weight .

- IR : A strong absorption band at ~1700 cm⁻¹ confirms the carbamate C=O stretch .

- HPLC : Use C18 columns with UV detection (λ = 210–254 nm) to assess purity and identify impurities .

Q. What are common impurities formed during synthesis, and what purification strategies are recommended?

- Byproducts : Unprotected amines (due to incomplete Boc activation) or hydrolyzed tert-butyl esters .

- Purification :

- SPE (Solid-Phase Extraction) : Effective for removing polar impurities .

- Crystallization : Ethanol/water mixtures yield high-purity crystals .

- HPLC Prep : Resolves closely related derivatives (e.g., regioisomers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?

Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents) or off-target effects. Methodological solutions include:

- Orthogonal assays : Compare results from fluorescence polarization (binding) and cellular viability assays (functional) .

- Dose-response curves : Identify non-linear effects at varying concentrations .

- Structural analogs : Test derivatives to isolate pharmacophore contributions .

Q. What strategies are effective for determining enantiomeric purity when chiral centers are present in the molecule?

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients to separate enantiomers .

- NMR with chiral shift reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of enantiomeric signals .

- X-ray crystallography : Resolves absolute configuration but requires high-quality crystals .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize pharmacokinetic properties while maintaining target affinity?

- Scaffold modifications :

- Lipophilicity : Introduce halogen substituents (e.g., Cl, F) to improve blood-brain barrier penetration .

- Metabolic stability : Replace labile esters with amides or heterocycles .

- In silico tools :

- Molecular docking : Predict binding modes to prioritize synthetic targets .

- ADMET prediction : Use software like SwissADME to estimate solubility and CYP450 interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.